2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid
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Overview
Description
2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid is a complex organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . It is also known by its IUPAC name, N-[(Benzyloxy)carbonyl]isoleucine . This compound is characterized by the presence of a benzyloxycarbonyl group, a methylamino group, and a methylpentanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid typically involves the protection of the amino group of isoleucine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of isoleucine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions often include an organic solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The methylamino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpentanoic acid: Lacks the benzyloxycarbonyl and methylamino groups, making it less versatile in synthetic applications.
N-benzyloxycarbonylglycine: Similar protecting group but different amino acid backbone, leading to different reactivity and applications.
Uniqueness
2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid is unique due to its combination of a benzyloxycarbonyl protecting group and a methylamino group on a methylpentanoic acid backbone. This structure provides a balance of stability and reactivity, making it valuable in various chemical and biochemical applications .
Properties
IUPAC Name |
3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDFJSXQJTNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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